molecular formula C9H19NO2S2 B13015395 3-((4-(Ethylthio)butan-2-yl)amino)thietane1,1-dioxide

3-((4-(Ethylthio)butan-2-yl)amino)thietane1,1-dioxide

Cat. No.: B13015395
M. Wt: 237.4 g/mol
InChI Key: NMGSXMVMSSLHOY-UHFFFAOYSA-N
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Description

3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide is a compound with the molecular formula C9H19NO2S2 and a molecular weight of 237.38 g/mol . This compound belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .

Industrial Production Methods

Industrial production of 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it may interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide include other thietane derivatives such as:

Uniqueness

What sets 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide apart from similar compounds is its specific ethylthio group, which imparts unique chemical properties and reactivity. This structural feature can influence the compound’s interactions with biological targets and its overall stability .

Properties

Molecular Formula

C9H19NO2S2

Molecular Weight

237.4 g/mol

IUPAC Name

N-(4-ethylsulfanylbutan-2-yl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C9H19NO2S2/c1-3-13-5-4-8(2)10-9-6-14(11,12)7-9/h8-10H,3-7H2,1-2H3

InChI Key

NMGSXMVMSSLHOY-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C)NC1CS(=O)(=O)C1

Origin of Product

United States

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